Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester
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Overview
Description
Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a thienyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester typically involves the reaction of 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thienyl group and the ester functional group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,4-dimethoxy-, methyl ester
- Benzoic acid, 2,4-dimethyl-, methyl ester
- Benzoic acid, 4-(2-thienyl)-, methyl ester
Uniqueness
Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is unique due to the presence of both the thienyl group and the dimethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
638199-68-5 |
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Molecular Formula |
C20H18O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 4-(4,5-dimethyl-2-thiophen-2-ylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C20H18O2S2/c1-13-11-17(18-5-4-10-23-18)19(12-14(13)2)24-16-8-6-15(7-9-16)20(21)22-3/h4-12H,1-3H3 |
InChI Key |
YRPUTQLREKZJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3 |
Origin of Product |
United States |
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